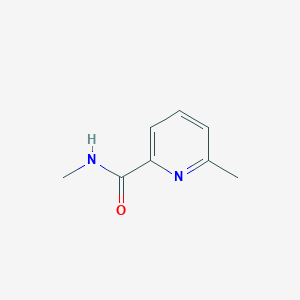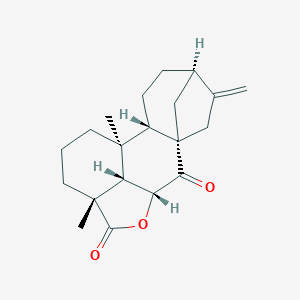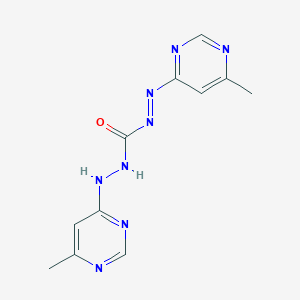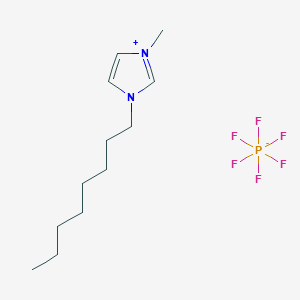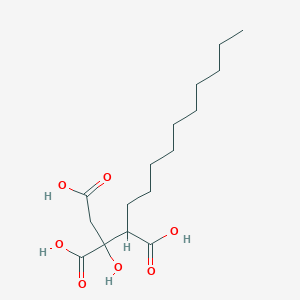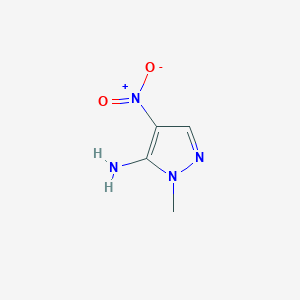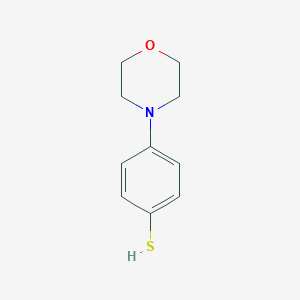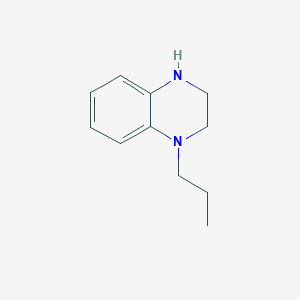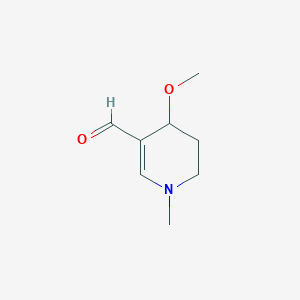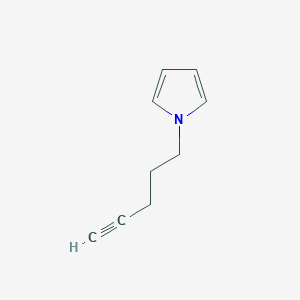
1-(4-Pentynyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentynyl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains a pyrrole ring and a pentynyl group attached to it. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Biochemical And Physiological Effects
1-(4-Pentynyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(4-Pentynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which may limit its potential applications in certain experiments.
Future Directions
There are several future directions for the research on 1-(4-Pentynyl)-1H-pyrrole. One potential direction is to further investigate its potential applications as an anticancer agent. Another direction is to explore its potential applications in the field of organic electronics. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention.
Synthesis Methods
The synthesis of 1-(4-Pentynyl)-1H-pyrrole can be achieved through various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of a pyrrole with a propargyl bromide in the presence of a base. The synthesis of 1-(4-Pentynyl)-1H-pyrrole is relatively simple and can be achieved with high yields.
Scientific Research Applications
1-(4-Pentynyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a semiconducting material.
properties
CAS RN |
105763-05-1 |
|---|---|
Product Name |
1-(4-Pentynyl)-1H-pyrrole |
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
InChI Key |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
Canonical SMILES |
C#CCCCN1C=CC=C1 |
synonyms |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
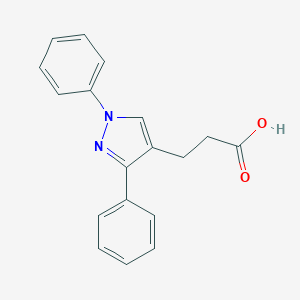
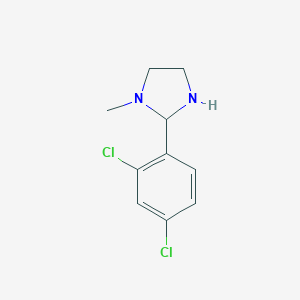
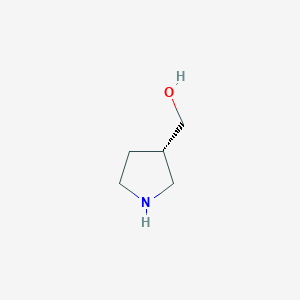
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
